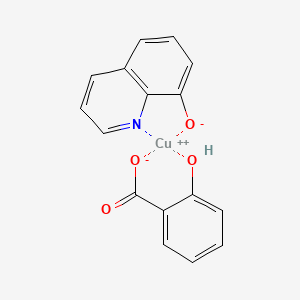
Copper, (8-quinolinolato)(salicylato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper, (8-quinolinolato)(salicylato)- typically involves the reaction of copper salts with 8-quinolinol and salicylic acid. One common method involves dissolving copper(II) sulfate in water and then adding 8-quinolinol and salicylic acid under controlled pH conditions. The reaction mixture is then heated to promote the formation of the desired complex .
Industrial Production Methods
Industrial production of copper, (8-quinolinolato)(salicylato)- often involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain optimal reaction conditions .
化学反応の分析
Types of Reactions
Copper, (8-quinolinolato)(salicylato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of copper oxides.
Reduction: It can be reduced to lower oxidation states of copper.
Substitution: The ligands (8-quinolinol and salicylic acid) can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents and catalysts
Major Products Formed
Oxidation: Copper oxides (CuO, Cu2O).
Reduction: Reduced copper complexes.
Substitution: New coordination compounds with different ligands
科学的研究の応用
Copper, (8-quinolinolato)(salicylato)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its antimicrobial properties and potential use in controlling fungal infections.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antifungal activities.
Industry: Used as a wood preservative to prevent fungal growth and decay.
作用機序
The mechanism of action of copper, (8-quinolinolato)(salicylato)- involves the interaction of copper ions with biological molecules. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to the inhibition of their functions. In particular, it has been shown to inhibit the activity of enzymes involved in fungal cell wall synthesis, leading to cell death .
類似化合物との比較
Similar Compounds
Copper 8-quinolinolate: Similar in structure but lacks the salicylate ligand.
Copper salicylate: Contains only the salicylate ligand without the 8-quinolinol component
Uniqueness
Copper, (8-quinolinolato)(salicylato)- is unique due to the presence of both 8-quinolinol and salicylic acid ligands, which confer distinct chemical and biological properties. The combination of these ligands enhances the compound’s stability and reactivity, making it more effective in various applications compared to its individual components .
特性
分子式 |
C16H11CuNO4 |
|---|---|
分子量 |
344.81 g/mol |
IUPAC名 |
copper;2-hydroxybenzoate;quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.C7H6O3.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-4-2-1-3-5(6)7(9)10;/h1-6,11H;1-4,8H,(H,9,10);/q;;+2/p-2 |
InChIキー |
KJJCCPMNVQVZHD-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


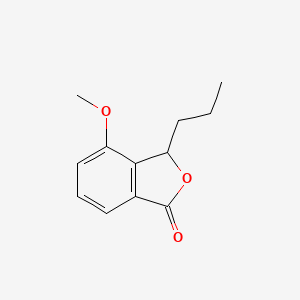
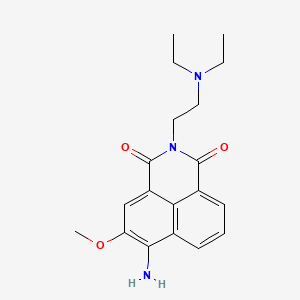
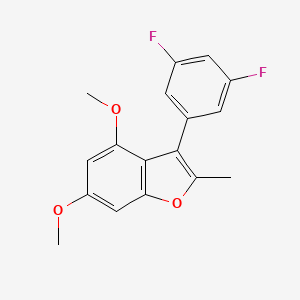
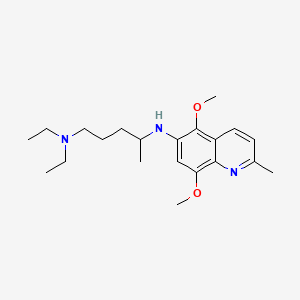
![Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B12884475.png)
![2-(Carboxy(hydroxy)methyl)-6-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12884480.png)
![3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one](/img/structure/B12884484.png)
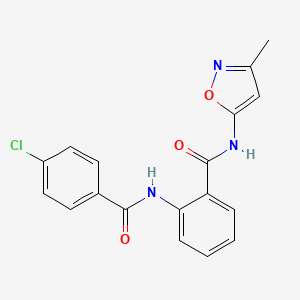
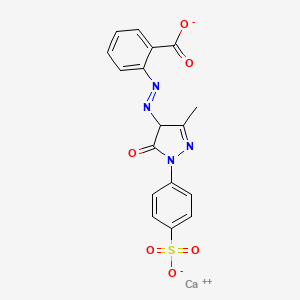
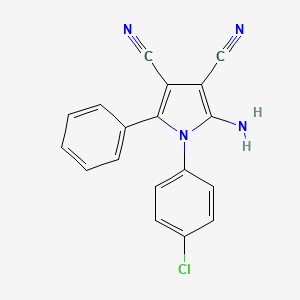
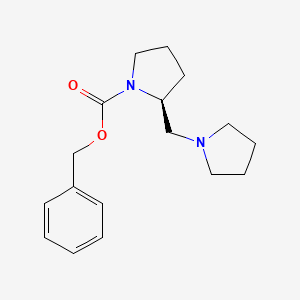
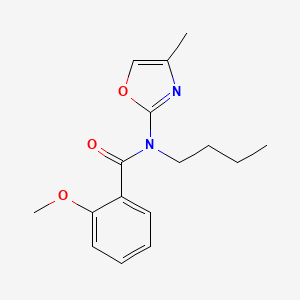
![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)

